molecular formula C11H13NO B13596936 3-(2-Ethylphenyl)-3-hydroxypropanenitrile

3-(2-Ethylphenyl)-3-hydroxypropanenitrile

Cat. No.: B13596936
M. Wt: 175.23 g/mol
InChI Key: BCMMRZCQXSNBDX-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-3-hydroxypropanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxy group and an ethyl-substituted phenyl ring attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and subsequent reduction. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, room temperature

    Reduction: Lithium aluminum hydride in ether, reflux

    Substitution: Nitration with nitric acid and sulfuric acid, room temperature

Major Products Formed

    Oxidation: 3-(2-Ethylphenyl)-3-oxopropanenitrile

    Reduction: 3-(2-Ethylphenyl)-3-aminopropane

    Substitution: 3-(2-Nitrophenyl)-3-hydroxypropanenitrile

Scientific Research Applications

3-(2-Ethylphenyl)-3-hydroxypropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The hydroxy and nitrile groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-3-hydroxypropanenitrile
  • 3-(2-Chlorophenyl)-3-hydroxypropanenitrile
  • 3-(2-Fluorophenyl)-3-hydroxypropanenitrile

Uniqueness

3-(2-Ethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(2-ethylphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H13NO/c1-2-9-5-3-4-6-10(9)11(13)7-8-12/h3-6,11,13H,2,7H2,1H3

InChI Key

BCMMRZCQXSNBDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC#N)O

Origin of Product

United States

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